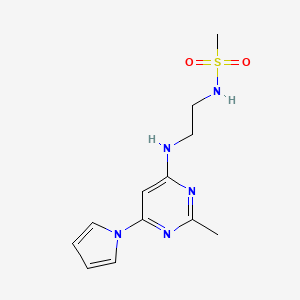

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole group. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-performance liquid chromatography (HPLC) for purification and the employment of green chemistry principles to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, hydrogen peroxide, and sodium borohydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds containing the "N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)" group:

General Information

- N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a chemical compound used in scientific research. It is a complex organic compound with a pyrimidine ring, a pyridazine moiety, and a benzamide functional group.

- The molecular formula is C₁₈H₂₃N₅O₂, suggesting potential pharmacological properties.

Potential Applications

- Kinase Inhibition: The benzamide group is common in kinase inhibitors, suggesting it may inhibit specific kinases and their associated pathways.

- Drug Discovery: The heterocyclic rings within the molecule's structure are often found in bioactive molecules, indicating potential as a lead compound for drug discovery in various therapeutic areas.

- Material Science: The presence of aromatic rings and functional groups indicates potential applications in material science, such as developing new materials with specific functionalities.

- Targeted Cancer Therapies: It shows promise in developing targeted therapies for cancer and other diseases involving kinase dysregulation. Its structural features may allow it to act as a selective inhibitor of specific kinases, making it a candidate for further development into therapeutic agents.

Specific Research Findings

- Preliminary studies suggest significant biological activity, particularly as an inhibitor of specific kinases. Similar compounds have shown potential in targeting tyrosine kinases, which are crucial in various signaling pathways related to cancer progression and other diseases.

- Interaction studies using molecular docking and binding assays have indicated that N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can effectively bind to target proteins involved in cancer pathways. These studies help elucidate the compound's mechanism of action and its potential efficacy as a therapeutic agent.

- One study investigated N 4-substituted 2-amino-5-cyanopyrrolo[2,3-d]pyrimidines as IKKα inhibitors . They demonstrated effective target engagement and selectivity with IKKα in U2OS cells through inhibition of IKKα-driven p100 phosphorylation in the noncanonical NF-kB pathway without affecting IKKβ-dependent IKappa-Bα loss in the canonical pathway .

- Inhibitory activity for the secondary amines suggests the presence of a restricted lipophilic pocket in IKKα, which could be responsible for a 5-fold increase in potency from the methylamine analogue to the cyclohexylamine derivative .

Related Compounds

- N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide with molecular formula C16H17N7O and molecular weight 323.35 .

- 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one, with molecular weight 391.5 g/mol and molecular formula C22H25N5O2 .

- 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide, with molecular formula C19H20ClN5O2 .

Wirkmechanismus

The mechanism of action of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrrole-containing molecules. Examples include:

- 2-(2-methyl-1H-pyrrol-3-yl)-2-methylpyrimidine

- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine .

Uniqueness

What sets N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biologische Aktivität

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and anti-cancer properties. This article synthesizes findings from diverse sources to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N5O2S, with a molecular weight of approximately 371.5 g/mol. The compound features a pyrimidine ring substituted with a pyrrole moiety, which is critical for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting various pro-inflammatory pathways. For instance, studies have shown that derivatives with similar structures can block the activity of Lck, a protein involved in T-cell activation, thereby reducing inflammation .

2. Anticancer Properties

This compound has been investigated for its potential as an Aurora kinase inhibitor, which plays a crucial role in cell division. Inhibition of this kinase can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Biological Assays and Case Studies

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest favorable absorption characteristics and moderate bioavailability. Toxicological studies are essential to ascertain the safety profile of this compound, particularly regarding its long-term effects on human health.

Eigenschaften

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h3-4,7-9,14H,5-6H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMOFSFANBNFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.